molecular formula C8H16N2 B13468690 3-Cyclopropyl-1-methylpiperazine

3-Cyclopropyl-1-methylpiperazine

Cat. No.: B13468690
M. Wt: 140.23 g/mol
InChI Key: IENLASXQGBKAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound is notable for its unique structural features, which include a cyclopropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methylpiperazine typically involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane. This reaction is usually carried out under inert gas protection, such as nitrogen, and at a suitable temperature to ensure the formation of the desired product . The reaction can be represented as follows:

Methylpiperazine+Cyclopropyl ChloromethaneThis compound\text{Methylpiperazine} + \text{Cyclopropyl Chloromethane} \rightarrow \text{this compound} Methylpiperazine+Cyclopropyl Chloromethane→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization, purification, and drying to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce various substituted piperazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methylpiperazine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play crucial roles in mood regulation and cognitive functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of these neurotransmitters .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)piperazine
  • 1-Methylpiperazine
  • 1-(3-Chlorophenyl)piperazine

Comparison: 3-Cyclopropyl-1-methylpiperazine is unique due to the presence of both a cyclopropyl group and a methyl group attached to the piperazine ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or lack the cyclopropyl group.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3-cyclopropyl-1-methylpiperazine

InChI

InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3

InChI Key

IENLASXQGBKAGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)C2CC2

Origin of Product

United States

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